molecular formula C19H21N3O3S B8105885 Rev7/rev3L-IN-1

Rev7/rev3L-IN-1

Cat. No.: B8105885
M. Wt: 371.5 g/mol
InChI Key: FCAGATFCNDPZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rev7/rev3L-IN-1 is a small-molecule inhibitor that targets the interaction between the REV7 and REV3L proteins. These proteins are subunits of DNA polymerase zeta, which plays a crucial role in translesion DNA synthesis, a process that allows DNA replication to occur even when the DNA template is damaged.

Preparation Methods

The synthesis of Rev7/rev3L-IN-1 involves several steps, including the preparation of the REV7/REV3L complex. The complex is obtained from the RCSB Protein Data Bank, and the missing residues are built using the ‘Model Loops’ module of Chimera . The synthetic route typically involves molecular docking, molecular dynamics, and MM/PBSA free energy calculations to study the binding mechanism of REV7 and its inhibitors . Industrial production methods for this compound are still under research and development, with a focus on optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Rev7/rev3L-IN-1 primarily undergoes interactions with the REV7 and REV3L proteins. The compound binds to two pockets divided by the ‘safety-belt’ structure of REV7, forming a stable complex through hydrophobic contacts . The major reactions involved include:

    Binding Reactions: The compound binds to the REV7/REV3L complex, inhibiting their interaction.

    Hydrophobic Interactions: These interactions are crucial for the stable complex formation.

    Molecular Docking: This process helps in understanding the binding modes and optimizing the inhibitor’s design.

Mechanism of Action

Rev7/rev3L-IN-1 exerts its effects by inhibiting the interaction between the REV7 and REV3L proteins. This inhibition disrupts the function of DNA polymerase zeta, which is essential for translesion DNA synthesis. By preventing this interaction, the compound chemosensitizes cells, making them more susceptible to chemotherapy . The molecular targets involved include the REV7 and REV3L proteins, and the pathways affected are those related to DNA damage response and cell cycle regulation .

Comparison with Similar Compounds

Rev7/rev3L-IN-1 is unique in its ability to specifically target the REV7/REV3L interaction. Similar compounds include other small-molecule inhibitors that target different protein-protein interactions involved in DNA damage response and cell cycle regulation. Some of these compounds include:

Properties

IUPAC Name

3-[(1-acetylpiperidin-4-yl)methyl]-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-12-3-4-16(25-12)15-10-26-18-17(15)19(24)22(11-20-18)9-14-5-7-21(8-6-14)13(2)23/h3-4,10-11,14H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAGATFCNDPZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C=N3)CC4CCN(CC4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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